2-Chloro-4,6-diethylpyrimidine

Übersicht

Beschreibung

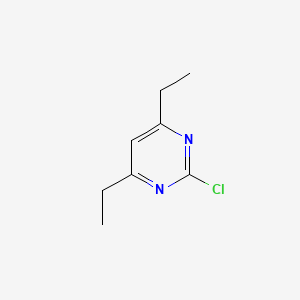

2-Chloro-4,6-diethylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and ethyl groups at the 2, 4, and 6 positions of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-diethylpyrimidine typically involves the chlorination of 4,6-diethylpyrimidine. One common method includes the reaction of 4,6-diethylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{12}\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}8\text{H}{11}\text{ClN}_2 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.

Major Products: The major products of these reactions depend on the nucleophile used. For example, the reaction with aniline (C6H5NH2) can yield 2-anilino-4,6-diethylpyrimidine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

2-Chloro-4,6-diethylpyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorine atom enhances the biological activity of synthesized drugs, making it a valuable building block in medicinal chemistry. For instance, derivatives of this compound have shown potential as kinase inhibitors with antiproliferative activity against cancer cells .

1.2 Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit notable antimicrobial properties. For example, certain derivatives have demonstrated high antibacterial activity against E. coli, with minimal inhibitory concentrations (MIC) as low as 5 μM . The structure-activity relationship (SAR) studies highlight the significance of the chlorine atom in enhancing these properties .

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| Compound A | E. coli | 5 |

| Compound B | Pseudomonas aeruginosa | 21 |

Agrochemical Applications

2.1 Herbicide and Pesticide Development

The compound is widely used in the synthesis of herbicides and fungicides, contributing to improved crop yields and pest management strategies. Its derivatives are integral to the formulation of sulfonylurea herbicides, which are effective against a broad spectrum of weeds . The versatility of this compound allows for modifications that enhance herbicidal activity.

2.2 Case Study: Sulfonylurea Herbicides

A significant application involves the synthesis of sulfonylurea herbicides from this compound. These herbicides target specific enzymes in plants, leading to their selective action against unwanted vegetation while minimizing harm to crops .

Material Science Applications

3.1 Specialty Polymers and Resins

In material science, this compound contributes to the development of specialty polymers and resins known for their durability and chemical resistance. These materials are essential in various applications ranging from coatings to advanced composite materials .

3.2 Research Reagents

As a research reagent, this compound is utilized in organic synthesis for creating a variety of chemical compounds necessary for laboratory experiments. Its role as a versatile building block facilitates the exploration of new chemical entities with potential applications across multiple domains .

Biochemical Studies

4.1 Enzyme Inhibition Studies

The compound is employed in biochemical research focused on enzyme inhibition and receptor binding studies. By understanding how derivatives interact with biological targets, researchers can gain insights into potential therapeutic mechanisms and drug design strategies .

Wirkmechanismus

The mechanism of action of 2-Chloro-4,6-diethylpyrimidine largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. For example, some derivatives may inhibit kinase enzymes, leading to antiproliferative effects on cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of ethyl groups.

2-Chloro-4,6-diphenylpyrimidine: Contains phenyl groups, leading to different chemical properties and applications.

Uniqueness: 2-Chloro-4,6-diethylpyrimidine is unique due to the presence of ethyl groups, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it a valuable compound for creating a wide range of bioactive molecules and industrial chemicals.

Biologische Aktivität

2-Chloro-4,6-diethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of two ethyl groups at the 4 and 6 positions and a chlorine atom at the 2 position of the pyrimidine ring. The unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of this compound can be primarily attributed to its ability to act as a precursor in the synthesis of various bioactive compounds, particularly derivatives that exhibit kinase inhibition. The compound undergoes aromatic nucleophilic substitution , which facilitates the formation of derivatives that can interact with specific biological targets.

Target Interactions

- Kinases : Derivatives synthesized from this compound have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways.

- Receptors : Some studies indicate potential interactions with adenosine receptors, which are important in neurological contexts.

Synthesis and Derivatives

Research has demonstrated that this compound can be effectively used to synthesize a range of derivatives through microwave-assisted methods. These derivatives have been evaluated for their biological activities, including antiproliferative effects against cancer cell lines.

| Compound | Biological Activity | Reference |

|---|---|---|

| 2-Anilinopyrimidines | Kinase inhibition; antiproliferative | |

| Indolylpiperazinylpyrimidines | Dual-target profiles on adenosine and dopamine receptors |

Case Studies

- Antiproliferative Activity : A study investigated the antiproliferative effects of 2-anilinopyrimidine derivatives synthesized from this compound. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Neurological Effects : Another study explored the effects of compounds derived from this compound on dopamine receptors. It was found that certain derivatives could enhance dopaminergic signaling while mitigating side effects associated with traditional Parkinson's disease therapies, indicating their potential as novel treatments for neurodegenerative disorders.

The biochemical properties of this compound and its derivatives include:

- Solubility : Generally soluble in organic solvents, which aids in their application in biological assays.

- Stability : The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under acidic or basic conditions.

Eigenschaften

IUPAC Name |

2-chloro-4,6-diethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6-5-7(4-2)11-8(9)10-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXPMXVDGOYDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.